theta-Cypermethrin

Descripción

Classification and Structural Context within Pyrethroid Insecticides

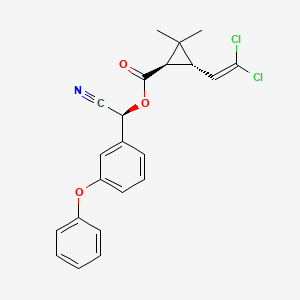

Theta-cypermethrin (B1148243) is classified as a synthetic Type II pyrethroid insecticide. The distinction between Type I and Type II pyrethroids is based on their chemical structure and mode of action; Type II pyrethroids, including this compound, contain an alpha-cyano group on the 3-phenoxybenzyl alcohol moiety. semanticscholar.org This structural feature is responsible for a characteristic neurotoxic effect in insects.

Like other pyrethroids, this compound's mode of action is as a sodium channel modulator. herts.ac.ukheranba.co.in It targets the voltage-gated sodium channels in the nervous systems of insects, preventing their closure and leading to prolonged depolarization of the axonal membrane. This disruption of normal nerve function results in paralysis and eventual death of the insect. wikipedia.org

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₂H₁₉Cl₂NO₃ herts.ac.ukmolbase.combcpcpesticidecompendium.org |

| Molecular Weight | 416.30 g/mol |

| CAS Registry No. | 71697-59-1 heranba.co.inbcpcpesticidecompendium.org |

| Classification | Type II Synthetic Pyrethroid Insecticide |

| Mode of Action | Sodium channel modulator herts.ac.uk |

Isomeric Complexity of Cypermethrin (B145020) and the Position of this compound

The parent compound, cypermethrin, is notable for its structural complexity. It possesses three chiral centers, which results in a mixture of eight different stereoisomers, comprising four pairs of enantiomers. ufms.brresearchgate.net These isomers are categorized as cis or trans based on the orientation of substituents on the cyclopropane (B1198618) ring. ufms.br Commercial cypermethrin is a racemic mixture of all eight isomers. bcpcpesticidecompendium.org

Over time, manufacturing processes were refined to produce formulations enriched with the most insecticidally active isomers. acs.orgacs.org This led to the development of products like alpha-cypermethrin (B165848), beta-cypermethrin (B1669542), and this compound, each containing a different subset of the eight total isomers. herts.ac.uk

This compound is specifically defined as a 1:1 racemic mixture of two enantiomers from the trans group. herts.ac.ukbcpcpesticidecompendium.orgchemicalbook.com Its constituent enantiomers are:

(R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

(S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

This compound is also a component of the beta-cypermethrin mixture. bcpcpesticidecompendium.org This precise isomeric composition distinguishes it from other cypermethrin-based products and influences its specific biological and environmental properties.

Table 2: Isomeric Formulations of Cypermethrin

| Formulation | Description of Isomeric Composition |

|---|---|

| Cypermethrin | A racemic mixture of all eight stereoisomers (four cis and four trans). bcpcpesticidecompendium.org |

| Alpha-cypermethrin | A racemate of two of the most potent cis-isomers. researchgate.net |

| Beta-cypermethrin | An enriched mixture of four isomers, including the two that constitute this compound and two cis-isomers. bcpcpesticidecompendium.org |

| This compound | A racemic mixture of a single pair of trans-enantiomers. herts.ac.ukbcpcpesticidecompendium.orgchemicalbook.com |

Academic Significance of this compound Research in Environmental Science and Entomology

The academic significance of studying specific isomers like this compound lies in the principle of enantioselectivity. nih.gov Enantiomers of a chiral compound share identical physical and chemical properties in an achiral environment but can exhibit vastly different biological activities. ufms.br In environmental science and entomology, this translates to significant differences in insecticidal efficacy, degradation rates, and toxicity to non-target organisms among stereoisomers. ufms.brnih.gov

Research has demonstrated that the biological activity of cypermethrin is not evenly distributed among its eight isomers. Studies on aquatic invertebrates have shown that the bulk of the toxicity is attributable to just two specific enantiomers, 1R-cis-αS and 1R-trans-αS. researchgate.netacs.orgnih.gov The other six isomers are significantly less active. nih.gov This highlights the importance of isomer-specific analysis for accurate ecological risk assessment. nih.govnih.gov

Furthermore, the environmental fate of these isomers can differ. Microbial degradation in soil and sediment can be stereoselective, with certain enantiomers being broken down faster than others. acs.orgnih.govnih.gov For instance, research on cypermethrin biodegradation has shown that trans diastereomers are often degraded preferentially over cis diastereomers. researchgate.netnih.gov The study of defined isomeric mixtures like this compound allows scientists to isolate these variables and build more accurate models of environmental persistence and impact. nih.govnih.gov

Table 3: Examples of Enantioselectivity in Pyrethroid Research

| Pyrethroid | Research Finding | Significance |

|---|---|---|

| Cypermethrin | Only 2 of 8 enantiomers (1R-cis-αS and 1R-trans-αS) were found to be highly toxic to the aquatic invertebrate Ceriodaphnia dubia. acs.orgnih.gov | Demonstrates that toxicity is isomer-specific, and assessing the racemate alone can obscure the true risk posed by the most active components. |

| Cypermethrin | In sediment, trans diastereomers were degraded faster than cis diastereomers. The highly toxic 1R-trans-αS enantiomer was degraded faster than other stereoisomers. researchgate.netnih.gov | Shows that environmental degradation is selective, which can alter the isomeric ratio and overall toxicity of the residue over time. |

| Bifenthrin | The 1R-cis isomer was significantly more toxic to Daphnia magna in chronic studies and accumulated to a much greater extent than the 1S-cis isomer. oup.com | Links enantioselective toxicity directly to enantioselective uptake and accumulation in an organism. |

| Fenvalerate | The αS-2S isomer was 99 times more toxic to Daphnia magna after 48 hours than the αR-2R isomer. nih.gov | Provides a dramatic example of how different enantiomers of the same compound can have vastly different potencies against non-target species. |

Historical Development of Scientific Inquiry into Pyrethroid Environmental Behavior

The scientific journey of pyrethroids began in the 1920s with the structural elucidation of natural pyrethrins (B594832) by chemists Hermann Staudinger and Leopold Ružička. wikipedia.orgnih.gov For decades, natural pyrethrum was used as an insecticide, valued for its rapid knockdown of insects but limited by its instability in light and air. wikipedia.orgnih.gov

The post-World War II era saw the rise of persistent synthetic insecticides like organochlorines. mdpi.com However, growing concerns over their environmental impact spurred research into alternatives. mdpi.com This led to the synthesis of the first synthetic pyrethroid, allethrin, in 1949. nih.gov The first generation of synthetic pyrethroids, developed through the 1960s, aimed to enhance the stability and insecticidal activity of the natural compounds. acs.orgjst.go.jpencyclopedia.pub

Initially, scientific inquiry focused primarily on maximizing efficacy and exploring the structure-activity relationships of these new compounds. jst.go.jp However, as the use of pyrethroids became widespread in the 1970s and beyond, the scientific focus broadened significantly to include their environmental fate and behavior. mdpi.com Researchers began to investigate their persistence in soil and water, their potential for runoff from agricultural fields, and their high toxicity to non-target aquatic organisms like fish and invertebrates. acs.org This led to a more nuanced understanding of pyrethroids as compounds that, while having low mammalian toxicity and a low tendency to contaminate groundwater, required careful management to protect aquatic ecosystems. acs.org

The most recent phase of scientific inquiry, enabled by advances in chiral chromatography, has delved into the stereoisomer-specific behavior of pyrethroids. nih.gov This modern research recognizes that treating a multi-isomer mixture as a single entity is insufficient for a precise understanding of its environmental impact. ufms.br The academic focus on specific formulations like this compound is a direct result of this evolution, representing a sophisticated approach to pesticide science where the environmental story of each stereoisomer is considered.

Structure

3D Structure

Propiedades

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-GGPKGHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058247 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-07-2, 71697-59-1 | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMC 52703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-Cypermethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-27069 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .THETA.-CYPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Dynamics and Environmental Implications of Theta Cypermethrin

Enantiomeric Composition and Chirality of Theta-Cypermethrin (B1148243)

This compound is a specific, stereochemically refined formulation of the synthetic pyrethroid insecticide cypermethrin (B145020). The parent compound, cypermethrin, possesses a complex molecular structure with three chiral centers, which results in a total of eight possible stereoisomers (four pairs of enantiomers). researchgate.net this compound is not a single compound but a racemic mixture, meaning it consists of a 1:1 ratio of a specific enantiomeric pair. agropages.com

This formulation isolates the trans-isomers, specifically the 1R-trans-αS and 1S-trans-αR enantiomers. This composition represents the trans-II enantiomeric pair, which constitutes approximately 22-25% of the mixture found in technical-grade cypermethrin. The isolation of this particular pair was driven by research indicating that specific isomers could enhance insecticidal efficacy and environmental stability compared to the full eight-isomer mixture.

Table 1: Enantiomeric Composition of this compound

| Property | Description |

|---|---|

| Common Name | This compound |

| Parent Compound | Cypermethrin |

| Chiral Centers | 3 |

| Isomeric Composition | A racemic (1:1) mixture of two enantiomers |

| Specific Enantiomers | (S)-α-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate |

| (R)-α-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate |

| Configuration | Trans-isomers |

Stereoselective Environmental Degradation Pathways

The environmental fate of this compound is significantly influenced by its stereochemistry. Different enantiomers often exhibit distinct degradation rates and pathways in various environmental compartments, a phenomenon known as stereoselectivity.

Photodegradation, or photolysis, is a key process for the breakdown of pyrethroids in the environment. Studies indicate that the geometric configuration of the molecule plays a crucial role. This compound, having a trans configuration, degrades more rapidly under UV light than cis-isomers like alpha-cypermethrin (B165848), which can reduce its environmental persistence. While direct comparisons of the photolysis rates of the individual (+) and (-) enantiomers of this compound in water are not extensively detailed in the provided research, data for related compounds show that photolysis is a significant degradation route. For instance, the photolytic half-life (DT50) of alpha-cypermethrin in aqueous solutions at pH 5 is reported to be between 1.2 and 2.2 days, and for beta-cypermethrin (B1669542) at pH 7, it is 0.8 days. centreecotox.ch The primary degradation pathways during photolysis can involve photoisomerization and ether cleavage. rsc.org It is noted that photochemical behavior can differ significantly between aqueous solutions and other media like leaf surfaces. rsc.org

Microbial activity is a primary driver of pesticide degradation in soil and water, and this process is often stereospecific. Research has shown that various microorganisms degrade the enantiomers of this compound at different rates.

A study investigating the influence of Lactic Acid Bacteria (LAB), including Lactobacillus plantarum and Streptococcus thermophilus, found that these bacteria influenced the half-lives and enantiomer fractions of this compound. nih.gov The stereoselective degradation was found to be highly dependent on pH. nih.gov Under acidic conditions (pH 3), the (-)-theta-cypermethrin enantiomer degraded more rapidly than the (+)-enantiomer. nih.gov Conversely, under neutral (pH 7) and alkaline (pH 9) conditions, the (+)-enantiomer was degraded faster. nih.gov This indicates that different microbial enzymes, with varying optimal pH ranges, are likely responsible for the degradation. In soil, studies on the related compound beta-cypermethrin showed that the enantiomer fractions of its degradation products, which include this compound, exceeded 0.5, confirming stereoselective degradation processes. researchgate.net

Table 2: Influence of pH on the Stereoselective Degradation of this compound by Lactic Acid Bacteria

| pH Level | Faster Degrading Enantiomer | Observation |

|---|---|---|

| 3 | (-)-theta-Cypermethrin | The degradation rate of the (-) enantiomer was significantly faster than the (+) enantiomer. nih.gov |

| 7 | (+)-theta-Cypermethrin | The degradation rate of the (+) enantiomer was faster than the (-) enantiomer. nih.gov |

| 9 | (+)-theta-Cypermethrin | The degradation rate of the (+) enantiomer was faster than the (-) enantiomer. nih.gov |

Data synthesized from Yuan et al., 2018. nih.gov

Stereoselective Bioavailability and Uptake in Ecological Systems

Just as degradation can be stereoselective, the uptake, distribution, and metabolism of this compound by living organisms can also differ between enantiomers. This leads to stereoselective bioavailability and bioaccumulation.

In studies conducted on rats, the degradation of (+)-theta-cypermethrin was significantly faster than that of (-)-theta-cypermethrin in plasma, liver, kidney, heart, and fat tissue following administration of the racemic mixture. nih.govacs.org This differential rate of metabolism implies that the residence time and potential for toxic effects of the two enantiomers within the organism are different. The enantiomer fraction (EF) in these tissues was consistently over 0.500, indicating an enrichment of the more slowly degrading (-)-enantiomer. nih.govacs.org

In aquatic ecosystems, isomer selectivity has been observed in both toxicity and biodegradation. acs.org Studies on the parent compound cypermethrin revealed that trans-diastereomers (the family to which this compound belongs) were preferentially degraded by microbial strains from sediment compared to cis-diastereomers. acs.org Specifically, the 1R-trans-αS enantiomer, one of the two "active" enantiomers, was found to be degraded faster than other stereoisomers, which would affect its bioavailability and persistence in aquatic environments. acs.org

Table 3: Stereoselective Degradation of this compound Enantiomers in Rat Tissues

| Tissue | Observation | Enantiomer Fraction (EF) |

|---|---|---|

| Plasma | (+)-TCYM degraded much faster than (-)-TCYM. nih.govacs.org | > 0.500 nih.gov |

| Heart | (+)-TCYM degraded much faster than (-)-TCYM. nih.govacs.org | > 0.500 nih.gov |

| Liver | (+)-TCYM degraded much faster than (-)-TCYM. nih.govacs.org | > 0.500 nih.gov |

| Kidney | (+)-TCYM degraded much faster than (-)-TCYM. nih.govacs.org | > 0.500 nih.gov |

| Fat | (+)-TCYM degraded much faster than (-)-TCYM. nih.govacs.org | > 0.500 nih.gov |

TCYM: this compound. An EF > 0.5 indicates a relative enrichment of the (+) enantiomer, but the text specifies faster degradation of (+)-TCYM, leading to enrichment of (-)-TCYM. The EF value here reflects the remaining proportion. The original source should be consulted for precise EF calculation methods, but the qualitative finding is clear.

Implications of Stereoselectivity for Environmental Risk Assessment Methodologies

The pronounced stereoselectivity observed in the degradation, bioavailability, and interconversion of this compound has significant implications for environmental risk assessment. nih.govacs.org Regulatory assessments have traditionally evaluated chiral pesticides as single entities, which can lead to an inaccurate understanding of their true environmental risk. acs.org

Therefore, modern environmental risk assessment methodologies need to evolve to account for these stereochemical dynamics. This includes the development and application of stereoselective analytical methods to track individual enantiomers in environmental samples and during toxicological testing. nih.gov Furthermore, risk models should incorporate data on enantiomer-specific degradation rates, potential for interconversion, and differential toxicity to provide a more accurate and protective evaluation of chiral pesticides like this compound. acs.orgnih.gov The European Food Safety Authority (EFSA) has issued guidance recommending that for active substances containing stereoisomers, metabolism studies should elucidate preferential metabolism and interconversion to establish appropriate residue definitions for risk assessment. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 71697-59-1 |

| Cypermethrin | 52315-07-8 |

| Alpha-cypermethrin | 67375-30-8 |

| Beta-cypermethrin | 65731-84-2 |

| 3-phenoxybenzoic acid (3-PBA) | 3739-38-6 |

| Permethrin (B1679614) | 52645-53-1 |

| Deltamethrin (B41696) | 52918-63-5 |

| cis-3-(2',2'-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA) | 55701-05-8 |

| Lactobacillus plantarum | Not Applicable |

Environmental Fate and Transport Mechanisms of Theta Cypermethrin

Environmental Persistence and Half-Life Determination in Various Compartments

The persistence of theta-cypermethrin (B1148243), like other pyrethroids, is influenced by its chemical stability and the environmental conditions it encounters. Generally, cypermethrin (B145020) is considered to be of low to moderate persistence in soil and sediment, with degradation being driven by biotic and abiotic processes.

Degradation Kinetics in Soil Ecosystems

In soil environments, this compound (as part of the cypermethrin mixture) undergoes degradation through microbial activity and abiotic processes. Reported half-lives vary significantly depending on soil type, moisture, temperature, and microbial activity.

General Aerobic Soil: Typical half-lives for cypermethrin in aerobic soils range from approximately 6 to 61 days fao.orgfao.org. Specific studies indicate half-lives between 20 to 25 days at 20°C fao.org and a broader range of 6 to 24 days under aerobic conditions at 20°C fao.org. In sandy soils, the half-life is often reported as 2-4 weeks piat.org.nz.

Isomer-Specific Soil Degradation: Research on specific isomers shows variations. For instance, trans-cypermethrin (B1354588) isomers tend to degrade faster in soil than cis-cypermethrin isomers wfduk.org. Alpha-cypermethrin (B165848), another isomer, has shown half-lives ranging from 20 days to 24 weeks in laboratory soil metabolism studies fao.org, and 12.70-47.08 days in soils generally researchgate.net. Biodegradation of this compound in certain conditions has been reported with a half-life around 17 days smolecule.com.

Soil Surface Photolysis: Under sunlight, cypermethrin degrades rapidly on soil surfaces with half-lives ranging from 0.6 to 1.9 days wfduk.org.

Table 1: Environmental Persistence of Cypermethrin in Soil Ecosystems

| Condition/Soil Type | Half-life (DT50) | Notes | Source |

| Soil (general, aerobic) | 6-24 days | At 20°C. | fao.org |

| Soil (general, aerobic) | 20-25 days | Estimated half-life at 20°C. | fao.org |

| Soil (general, aerobic) | 6-61 days | Laboratory metabolism studies at 20-25°C. | fao.org |

| Soil (sandy) | 2-4 weeks | Typical half-life. | piat.org.nz |

| Soil (general) | 30 days (range 2-8 weeks) | Typical half-life. | orst.edu |

| Soil (trans-isomer) | 4.1–17.6 days | Aerobic conditions. | wfduk.org |

| Soil (cis-isomer) | 12.5–56.4 days | Aerobic conditions. | wfduk.org |

| Soil (alpha-cypermethrin) | 20 days - 24 weeks | Lab metabolism at 20-25°C. | fao.org |

| Soil (alpha-cypermethrin) | 12.70-47.08 days | In soils. | researchgate.net |

| Soil (surface photolysis) | 0.6-1.9 days | Under sunlight. | wfduk.org |

| Soil (surface hydrolysis) | 470–690 hours | fao.org | |

| Soil (this compound) | ~17 days | Biodegradation in certain conditions. | smolecule.com |

Degradation Kinetics in Aquatic Environments

In aquatic systems, cypermethrin tends to partition from the water column to sediment and suspended particulate matter due to its high hydrophobicity wfduk.org. Degradation occurs through hydrolysis, photolysis, and biodegradation.

Water Column: Cypermethrin is generally stable to hydrolysis in water at pH 7 and below, with half-lives exceeding 50 days piat.org.nz. However, hydrolysis rates increase significantly in alkaline conditions (pH 9), with half-lives reducing to hours or days piat.org.nzsmolecule.comnih.gov. Photolysis in water is also a significant degradation pathway, with half-lives in distilled water ranging from 2.6 to 3.6 days for cis- and trans-isomers under sunlight, and faster (0.6 to 1 day) in river water or saltwater wfduk.org. Alpha-cypermethrin shows a hydrolysis half-life of 101 days at pH 7 and 20°C waterquality.gov.au.

Table 2: Environmental Persistence of Cypermethrin in Aquatic Environments

| Compartment/Condition | Half-life (DT50) | Notes | Source |

| Water (hydrolysis) | >50 days | At environmental temperatures and pH values (pH 7 and below). | piat.org.nz |

| Water (hydrolysis) | 1.8 to 2.5 days | At pH 9. | nih.gov |

| Water (hydrolysis) | 136-221 days | At pH 7. | smolecule.com |

| Water (hydrolysis) | 23-38 minutes | At pH 11. | smolecule.com |

| Water (alpha-cypermethrin) | 101 days | Hydrolysis at pH 7 and 20°C. | waterquality.gov.au |

| Water (photolysis) | >100 days | Stable to photolysis (general statement). | piat.org.nz |

| Water (photolysis, distilled) | 2.6–3.6 days | Cis- and trans-isomers, sunlight. | wfduk.org |

| Water (photolysis, river/salt) | 0.6 to 1 day | River water and saltwater. | wfduk.org |

| Water-sediment (aerobic) | 8.8–12 days | Zeta-cypermethrin (B1354587). | fao.org |

| Water (general) | 12.4-14.8 days | Summer sunlight, pH 4, 20°C. | centreecotox.ch |

Influence of Environmental Factors on Degradation Rates

Several environmental factors significantly influence the degradation rates of this compound:

pH: Hydrolysis is strongly pH-dependent, occurring much faster under alkaline conditions (pH 9) compared to neutral or acidic conditions piat.org.nzsmolecule.comnih.gov. Soil pH also impacts the stereoselective degradation of this compound enantiomers, affecting their relative half-lives researchgate.netresearchgate.net.

Temperature: Higher temperatures generally accelerate degradation processes nih.gov.

Soil Properties: Persistence in soil is increased by high organic matter content, high clay content, reduced microbial activity, and anaerobic conditions piat.org.nzwfduk.org. Conversely, sandy soils may exhibit faster degradation piat.org.nz.

Microbial Activity: Soil microbes play a crucial role in the biodegradation of cypermethrin wfduk.orgorst.edunih.govmetu.edu.tr. Sterile soils show slower degradation rates compared to soils with active microbial populations piat.org.nz. The presence and activity of specific microbial strains can significantly enhance degradation nih.govmetu.edu.tr.

Degradation Pathways and Metabolite Formation

This compound degrades through a combination of abiotic and biotic processes, yielding various metabolites. The primary degradation routes involve the cleavage of the ester bond and subsequent transformations of the resulting acid and alcohol/aldehyde moieties.

Abiotic Degradation Processes

Abiotic degradation encompasses hydrolysis and photolysis.

Photolysis, particularly under sunlight, is a significant degradation pathway for cypermethrin in both soil and aquatic environments. Key photolytic transformation products identified include:

Cyperamide: Formed during soil surface photolysis fao.orgfao.org.

DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid): A major metabolite resulting from ester hydrolysis and other degradation processes fao.orgfao.orgcentreecotox.chlacerta.de.

3-Phenoxybenzoic Acid (3-PBA): A common and significant degradation product formed from the cleavage of the ester bond and subsequent metabolism of intermediate products like 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde (B142659) cyanohydrin fao.orgfao.orgwfduk.orgcentreecotox.chmetu.edu.trlacerta.de.

3-Phenoxybenzyl Alcohol and 3-Phenoxybenzaldehyde Cyanohydrin: Intermediate products in the degradation pathway, particularly from hydrolysis in aquatic systems, which are further converted to 3-PBA wfduk.org.

Biodegradation Pathways: Microbial degradation is a critical pathway, involving the cleavage of the ester bond as a primary step, followed by the degradation of the aromatic ring and other structural components nih.govmetu.edu.tr. Specific bacterial strains, such as Bacillus thuringiensis strain SG4, have been identified for their ability to effectively degrade cypermethrin and its metabolites nih.govmetu.edu.tr.

Hydrolytic Degradation Products

Hydrolysis is a significant abiotic degradation pathway for cypermethrin in the environment, particularly under alkaline conditions piat.org.nzwfduk.org. The ester linkage within the cypermethrin molecule is susceptible to cleavage by water. This process yields primary degradation products that are generally less complex than the parent compound.

The major hydrolytic degradation products identified for cypermethrin include:

3-phenoxybenzoic acid (3-PBA): A key breakdown product resulting from the cleavage of the ester bond piat.org.nzregulations.govlacerta.depublications.gc.caepa.govcentreecotox.chfao.orgfao.org.

DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid): Another primary metabolite formed through ester hydrolysis piat.org.nzregulations.govlacerta.depublications.gc.caepa.govcentreecotox.chfao.orgfao.org.

These metabolites can undergo further degradation in the environment, potentially leading to complete mineralization into carbon dioxide (CO2) under aerobic conditions piat.org.nz.

Table 1: Major Hydrolytic Degradation Products of Cypermethrin

| Metabolite Name | Abbreviation | Chemical Description |

| 3-phenoxybenzoic acid | 3-PBA | Aromatic carboxylic acid formed from the phenoxybenzyl moiety. |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | DCVA | Cyclopropane (B1198618) carboxylic acid derivative formed from the dichlorovinyl cyclopropane moiety. |

Biotic Degradation Processes

Cypermethrin, including its isomers like this compound, is subject to biotic degradation, primarily mediated by microorganisms in soil and aquatic systems environment-agency.gov.ukfrontiersin.org. While not highly persistent, its breakdown is influenced by microbial activity and environmental conditions.

Bacteria and fungi have been identified as capable of degrading pyrethroids, utilizing them either as a carbon source or through co-metabolism frontiersin.org. Specific bacterial strains have demonstrated significant cypermethrin degradation capabilities, converting it into metabolites such as 3-PBA frontiersin.orgekb.egmetu.edu.tr.

Microbial Metabolism in Soil

In soil environments, microbial metabolism is a principal route for cypermethrin degradation. The ester bond is susceptible to cleavage by soil microorganisms, leading to the formation of 3-PBA and DCVA piat.org.nzfao.org. The rate of degradation is influenced by factors such as soil type, temperature, pH, and microbial population density piat.org.nzekb.eg.

Reported half-lives (DT50) for cypermethrin in soil vary considerably based on experimental conditions:

In laboratory studies under aerobic conditions at 20-25°C, half-lives for alpha-cypermethrin have ranged from 20 days to 24 weeks, while for cypermethrin, they have ranged from 6 days to 61 days fao.org.

In sterile aerobic soils, the half-life was reported to be 20 to 25 weeks, highlighting the importance of microbial activity piat.org.nz.

Conversely, in sandy soils with typical microbial activity, the half-life can be as short as 2-4 weeks piat.org.nz.

Under anaerobic soil conditions, cypermethrin is considered moderately persistent with DT50 values ranging from 53 to 63 days publications.gc.ca.

Specific microbial strains, such as Ochrobactrum intermedium SP9, have shown high degradation rates (up to 69.1% within 8 days) under optimal conditions (35°C, pH 7.0) ekb.eg. Furthermore, research indicates that the degradation of cypermethrin can be enantioselective, with different isomers degrading at varying rates nih.govresearchgate.netacs.org.

Table 2: Reported Soil Degradation Half-lives (DT50) for Cypermethrin

| Condition | Isomer/Compound | Reported DT50 Range | Source |

| Aerobic soil metabolism (20-25°C) | Alpha-cypermethrin | 20 days – 24 weeks | fao.org |

| Aerobic soil metabolism (20-25°C) | Cypermethrin | 6 days – 61 days | fao.org |

| Sterile aerobic soils | Cypermethrin | 20 – 25 weeks | piat.org.nz |

| Sandy soils (typical microbial activity) | Cypermethrin | 2 – 4 weeks | piat.org.nz |

| Anaerobic soil conditions | Cypermethrin | 53 – 63 days | publications.gc.ca |

| Specific bacterial degradation (O. intermedium SP9) | Cypermethrin | ~8 days for 69.1% degradation | ekb.eg |

Biotransformation in Water-Sediment Systems

In aquatic environments, cypermethrin tends to partition from the water column into sediment and suspended particles due to its hydrophobic nature wfduk.orgenvironment-agency.gov.uknih.gov. Degradation in these systems involves both abiotic processes (photolysis, hydrolysis) and biotic processes.

Reported degradation rates in water-sediment systems indicate moderate persistence. For example, zeta-cypermethrin exhibits half-lives of 8.8–12 days in aerobic water-sediment systems fao.org. Other studies suggest degradation rates in water can be as short as a few days (0.88 to 4 days), while in sediment, they range from 12 to 67 days environment-agency.gov.uk.

Hydrolysis is more rapid in alkaline waters, and photolysis can also contribute to degradation in the photic zone piat.org.nzwfduk.org. The presence of natural substances in river water can accelerate breakdown compared to distilled water, suggesting synergistic effects with microbial communities in the water and sediment piat.org.nz.

Identification and Fate of Major Metabolites (e.g., DCVA, 3-PBA)

As mentioned, the primary metabolites of cypermethrin degradation are 3-phenoxybenzoic acid (3-PBA) and DCVA piat.org.nzlacerta.decentreecotox.ch. These metabolites are frequently detected in environmental matrices such as soil and sediment lacerta.de.

The environmental fate of these metabolites differs from the parent compound, particularly concerning their mobility. Being organic acids, 3-PBA and DCVA exhibit greater mobility in soil compared to the strongly sorbed cypermethrin piat.org.nzpublications.gc.ca. Their mobility is influenced by soil pH; they are more mobile in neutral to alkaline soils where their ionization is favored, and less mobile in acidic soils where they remain in a less ionized state piat.org.nz. The persistence and potential further degradation pathways of these metabolites are not always fully elucidated, though they can be mineralized to CO2 under aerobic conditions piat.org.nz.

Sorption and Mobility in Environmental Matrices

Cypermethrin's environmental behavior is largely dictated by its physicochemical properties, notably its very low water solubility and high lipophilicity (high octanol-water partition coefficient, log Kow) wfduk.orgenvironment-agency.gov.uknih.gov. These characteristics lead to strong interactions with organic matter and soil/sediment particles.

Adsorption to Soil Organic Matter and Sediment Particles

Cypermethrin exhibits a strong affinity for soil organic matter and sediment particles, which significantly limits its movement in the environment piat.org.nzwfduk.orgenvironment-agency.gov.uknih.govfortunejournals.com. This adsorption is quantified by the organic carbon partition coefficient (Koc).

Reported Koc values for cypermethrin are consistently high, indicating strong binding:

Values ranging from 6.1 x 10^4 cm³/g have been reported piat.org.nz.

Other studies indicate Koc values are typically greater than 20,800 L/kg, with some reaching up to 574,360 L/kg regulations.govcentreecotox.ch.

Specific soil types show variations, with Koc values of 256 L/kg for peat soil and 1643 L/kg for silt clay soil fortunejournals.com.

These high Koc values classify cypermethrin as having very low mobility in soil regulations.govpublications.gc.caepa.gov. Consequently, it is not expected to leach significantly into groundwater regulations.govpublications.gc.ca. In aquatic systems, cypermethrin rapidly partitions to suspended solids and sediment, with approximately 99% adsorption occurring within 24 hours wfduk.orgenvironment-agency.gov.uknih.gov. This strong sorption to soil and sediment effectively reduces its bioavailability and mobility in the environment piat.org.nz.

Table 3: Reported Sorption Coefficients (Koc) for Cypermethrin

| Soil/Sediment Type | Reported Koc Range (L/kg or cm³/g) | Source |

| General Soil | 6.1 x 10⁴ cm³/g | piat.org.nz |

| General Soil | ≥ 20,800 L/kg | regulations.gov |

| Peat Soil | 256 L/kg | fortunejournals.com |

| Silt Clay Soil | 1643 L/kg | fortunejournals.com |

| Various Soils (minimum Kdoc) | 80,653 – 574,360 L/kg | centreecotox.ch |

Compound Name Table:

This compound: An isomer of cypermethrin.

Cypermethrin: A synthetic pyrethroid insecticide, a mixture of isomers.

3-Phenoxybenzoic Acid (3-PBA): A major degradation product of cypermethrin.

DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid): A major degradation product of cypermethrin.

Leaching Potential in Subsurface Environments

The potential for this compound to leach into subsurface environments, including groundwater, is largely determined by its soil adsorption characteristics and water solubility. Cypermethrin, in general, demonstrates a high affinity for soil particles, primarily due to its hydrophobic nature and high octanol-water partition coefficient (log Kow) centreecotox.chwfduk.orgpiat.org.nz. This strong adsorption is quantified by high soil adsorption coefficients (Koc) piat.org.nzepa.govfortunejournals.com. For instance, Koc values for cypermethrin have been reported in the range of 256 to 144,662 mL/g, depending on soil type and organic matter content fortunejournals.commda.state.mn.us.

These high Koc values indicate that this compound is expected to be practically immobile in soil publications.gc.ca. Studies have shown that cypermethrin is unlikely to leach to groundwater based on its physico-chemical properties and soil column leaching experiments, which suggest limited mobility in various soil types epa.govpublications.gc.ca. While the parent compound exhibits low mobility, some degradation products, such as 3-phenoxybenzoic acid (3-PBA) and dichlorovinyl acid (DCVA), may be more mobile in soil profiles due to weaker sorption wfduk.orgpublications.gc.ca. However, the primary concern for subsurface contamination by the parent compound remains low due to its strong binding to soil particles piat.org.nzregulations.gov.

Volatilization from Surfaces

Volatilization is the process by which a chemical moves from a surface into the atmosphere. For this compound, volatilization is generally considered a minor environmental fate process. This is supported by its low vapor pressure, reported as approximately 1.7 x 10⁻⁹ mm Hg at 20 °C piat.org.nznih.gov. Furthermore, its low Henry's Law constant (estimated around 2.4-3.4 x 10⁻⁷ atm·m³/mol) suggests limited volatility from moist soil surfaces publications.gc.canih.gov.

While volatilization from water surfaces might occur, it is expected to be significantly attenuated by the compound's strong adsorption to suspended solids and sediment in the water column piat.org.nznih.gov. Consequently, this compound is not anticipated to be a significant atmospheric contaminant through volatilization under typical environmental conditions.

Environmental Transport Phenomena

Surface Runoff and Erosion

Surface runoff and soil erosion are significant pathways for this compound to enter aquatic environments. Due to its strong adsorption to soil particles and low water solubility, this compound is efficiently transported off-site when attached to eroded soil and sediment piat.org.nzucanr.edu. Agricultural applications, especially non-agricultural uses around buildings and on lawns, can lead to exposure of aquatic organisms following runoff and erosion events epa.govregulations.gov.

Even with its tendency to bind to soil, residues at concentrations toxic to aquatic organisms have been measured in streams receiving runoff from developed areas regulations.gov. The risk of exposure through spray drift during application is mitigated by measures such as buffer zones and low-drift application technologies environment-agency.gov.ukepa.gov. However, rainfall or irrigation following application can mobilize soil-bound cypermethrin, carrying it into surface water bodies piat.org.nzucanr.edu.

Spray Drift and Atmospheric Deposition

Spray drift refers to the off-target movement of pesticide spray particles or vapors during application. While this compound's low volatility limits vapor-phase transport, fine spray droplets can be carried by wind. Application conditions such as wind speed, direction, humidity, temperature, and nozzle type significantly influence the extent of spray drift epa.govagrian.comgreenbook.net. To minimize this, applicators are advised to avoid spraying during high winds, low humidity, and high temperatures, and to use drift-reducing techniques and buffer zones environment-agency.gov.ukepa.govagrian.comgreenbook.net. Atmospheric deposition, therefore, primarily occurs through the physical movement of spray droplets rather than volatilization of the parent compound.

Particle-Bound Transport in Water Columns

The high hydrophobicity and lipophilicity of this compound, indicated by high log Kow and Koc values, lead to a strong tendency to sorb onto particulate matter in aquatic systems wfduk.orgpiat.org.nznih.govresearchgate.net. This sorption process is rapid, causing concentrations in the water column to decline quickly after application centreecotox.chwfduk.org.

Once sorbed to suspended particles or sediment, this compound can be transported within water bodies piat.org.nzresearchgate.net. Fine soil particulates, which tend to stay suspended longer, are of particular concern as they can carry higher concentrations of adsorbed pesticides, potentially contaminating water further from the source ucanr.edu. This particle-bound transport is a primary vector for this compound movement and exposure within aquatic environments, with sediments often serving as the main environmental reservoir piat.org.nzresearchgate.net.

Compound Name Table

| Common Name | Chemical Formula | CAS Number |

| This compound | C₂₂H₁₉Cl₂NO₃ | 71697-59-1 |

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 52315-07-8 |

| Alpha-Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 67375-30-8 |

| Zeta-Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 52315-07-8 |

| 3-PBA (3-phenoxybenzoic acid) | C₁₃H₁₀O₃ | 1726-25-6 |

| DCVA (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) | C₉H₁₂Cl₂O₂ | 54465-11-3 |

Ecological Impacts and Ecotoxicological Manifestations of Theta Cypermethrin

Molecular Mode of Action in Target Organisms (Insects)

The efficacy of theta-cypermethrin (B1148243) as an insecticide stems from its specific interaction with the nervous systems of insects, disrupting critical physiological processes that lead to paralysis and death.

Voltage-Gated Sodium Channel Modulation

This compound, like other pyrethroids, primarily targets voltage-gated sodium channels (VGSCs) in insect neurons nih.govpatsnap.compomais.com. These channels are fundamental to the generation and propagation of nerve impulses (action potentials) by controlling the flow of sodium ions across the neuronal membrane. This compound binds to specific sites on these channels, altering their conformational states and gating properties nih.govjuniperpublishers.com. This binding action significantly slows down the inactivation (closing) of the sodium channels, causing them to remain open for an extended duration nih.govpatsnap.com.

Effects on Neuronal Excitation and Paralysis

The prolonged opening of VGSCs by this compound results in an excessive influx of sodium ions into the neuron. This sustained influx leads to a persistent depolarization of the neuronal membrane, shifting the membrane potential towards a more positive state nih.govpatsnap.com. Consequently, nerve cells become hyperexcitable, firing action potentials uncontrollably and repetitively. This state of hyperexcitation overwhelms the insect's nervous system, manifesting as tremors, muscle spasms, loss of coordination, and ultimately, paralysis patsnap.compomais.comjuniperpublishers.com. The disruption of normal neuronal function impairs essential activities such as movement and feeding, rendering the insect susceptible to death from physiological exhaustion or secondary causes. While sodium channels are the primary target, cypermethrin (B145020) can also influence other ion channels, including potassium, calcium, and chloride channels, as well as neurotransmitter receptors like GABA, further contributing to its neurotoxic effects nih.govekb.eg.

Impact on Non-Target Organisms

The potent neurotoxic action of this compound is not exclusive to insects, and its presence in the environment can pose significant risks to various non-target organisms, particularly those inhabiting aquatic ecosystems.

Aquatic Ecotoxicology

This compound is classified as very toxic to aquatic life, with adverse effects observed at very low concentrations lgcstandards.comenvironment-agency.gov.uk. Its low aqueous solubility means it can persist in sediment or bind to organic matter, potentially leading to prolonged exposure for aquatic organisms environment-agency.gov.uk.

Fish are highly sensitive to cypermethrin and its isomers. Acute toxicity studies have demonstrated lethal effects at low concentrations. For instance, the 96-hour LC50 (Lethal Concentration 50%) for cypermethrin in crucian carp (B13450389) (Carassius auratus) has been reported to be between 3.12 and 5.01 ng·mL⁻¹ mdpi.com. In sheepshead minnow (Cyprinodon variegatus), the 96-hour LC50 was found to be 3.43 μg a.i./L epa.gov. Studies on African catfish (Clarias gariepinus) showed 96-hour LC50 values decreasing with exposure time, from 0.367 µl Lit⁻¹ at 24 hours to 0.273 µl Lit⁻¹ at 96 hours cabidigitallibrary.org. Alpha-cypermethrin (B165848) exhibits high acute toxicity to fish, with reported 96-hour LC50 values ranging from 0.5 to 1 µg/L, and up to 10 µg/L for some species waterquality.gov.au.

Chronic exposure can also lead to adverse effects. For general freshwater fish, a chronic No Observed Effect Concentration (NOEC) for neonate survival was reported as 0.14 µg a.i./L for cypermethrin epa.gov. In zebrafish (Danio rerio), alpha-cypermethrin showed a chronic Lowest Observed Effect Concentration (LOEC) of 0.02 µg/L affecting reproduction over 30 days waterquality.gov.auwaterquality.gov.au.

Table 1: Acute and Chronic Toxicity of Cypermethrin and Isomers to Fish Species

| Species | Endpoint | Concentration (Value) | Duration | Chemical | Reference |

| Crucian Carp (Carassius auratus) | 96-h LC50 | 3.12-5.01 ng·mL⁻¹ | 96 hours | Cypermethrin | mdpi.com |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-h LC50 | 3.43 μg a.i./L | 96 hours | Cypermethrin | epa.gov |

| African Catfish (Clarias gariepinus) | 24-h LC50 | 0.367 ± 0.85 µl Lit⁻¹ | 24 hours | Cypermethrin | cabidigitallibrary.org |

| African Catfish (Clarias gariepinus) | 96-h LC50 | 0.273 ± 0.35 µl Lit⁻¹ | 96 hours | Cypermethrin | cabidigitallibrary.org |

| Zebrafish (Danio rerio) | 30-d LOEC (Repro.) | 0.02 µg/L | 30 days | Alpha-cypermethrin | waterquality.gov.auwaterquality.gov.au |

| General Freshwater Fish | Chronic NOEC | 0.14 µg a.i./L | - | Cypermethrin | epa.gov |

| General Freshwater Fish | 96-h LC50 | 0.5-1 µg/L | 96 hours | Alpha-cypermethrin | waterquality.gov.au |

Aquatic invertebrates, particularly crustaceans like Daphnia species, are also highly sensitive to this compound. This compound exhibits a 48-hour EC50 (Effective Concentration 50% for immobilization) of 0.00036 mg/L for Daphnia magna herts.ac.uk. Other studies on cypermethrin have reported a 24-hour LC50 of 4.81 mg/L for Daphnia magna HB nih.gov. The chronic toxicity of cypermethrin to Daphnia magna is also significant, with a 21-day MATC (Maximum Acceptable Toxicant Concentration) reported to be between 9 and 20 parts per trillion (pptr) epa.gov. For Ceriodaphnia dubia, a related cladoceran, the chronic NOEC was reported as 0.025 µg/L for alpha-cypermethrin waterquality.gov.auwaterquality.gov.au. Freshwater shrimp (Paratya australiensis) showed a 96-hour LC50 of 0.019 µg/L for alpha-cypermethrin, indicating high sensitivity waterquality.gov.auwaterquality.gov.au.

Table 2: Acute and Chronic Toxicity of Cypermethrin and Isomers to Aquatic Invertebrates

| Species | Endpoint | Concentration (Value) | Duration | Chemical | Reference |

| Daphnia magna | 48-h EC50 (Immob.) | 0.00036 mg/L | 48 hours | This compound | herts.ac.uk |

| Daphnia magna HB | 24-h LC50 | 4.81 mg/L | 24 hours | Cypermethrin | nih.gov |

| Daphnia magna | 21-day MATC | 9-20 pptr | 21 days | Cypermethrin | epa.gov |

| Ceriodaphnia dubia | Chronic NOEC | 0.025 µg/L | - | Alpha-cypermethrin | waterquality.gov.auwaterquality.gov.au |

| Freshwater shrimp (Paratya australiensis) | 96-h LC50 | 0.019 µg/L | 96 hours | Alpha-cypermethrin | waterquality.gov.auwaterquality.gov.au |

Sublethal Effects on Aquatic Ecosystem Function

Research indicates that even at concentrations below lethal levels, this compound and related cypermethrin isomers can exert significant sublethal effects on aquatic life, potentially disrupting ecosystem functions. Studies have shown that cypermethrin can impair reproductive success in fish; for instance, a No Observed Effect Concentration (NOEC) of 0.1 ng L⁻¹ was reported for the expression of milt in male Atlantic salmon (Salmo salar), suggesting potential impacts on fertility wfduk.org. Furthermore, effects on arthropod assemblages have been observed at concentrations below 10 ng L⁻¹ wfduk.org.

Exposure to cypermethrin can lead to various physiological and biochemical alterations in fish. These include increased activity of enzymes such as alkaline phosphatase, lactate (B86563) dehydrogenase (LDH), acid phosphatase, and potentially hyperglycemia, which are indicative of metabolic stress responses researchgate.net. Cypermethrin has also been linked to immunotoxic effects, apoptosis, DNA damage, histopathological alterations, hepatotoxicity, and neurotoxicity in species like Cyprinus carpio (common carp) and Catla catla (Catla) nih.gov. Developmental abnormalities, such as malformations in larval stages of Labeo rohita (rohu), and oxidative stress and genotoxicity in zebrafish (Danio rerio) have also been documented nih.gov. Additionally, cypermethrin and lambda-cyhalothrin (B1674341) have been shown to induce changes in nucleic acids and protein content in fish like Channa punctatus science.gov. Crustaceans and insects are particularly sensitive aquatic organisms, and the toxic effects of cypermethrin on macroinvertebrates highlight how reducing environmental concentrations could improve aquatic biodiversity europa.eu.

Terrestrial Ecotoxicology

Effects on Beneficial Insects (e.g., Pollinators, Natural Enemies)

This compound, as part of the broader cypermethrin class, exhibits high toxicity towards beneficial insects, particularly pollinators like honeybees herts.ac.ukmdpi.comtoxno.com.auherts.ac.ukmade-in-china.com. Studies report high toxicity values for honeybees (Apis spp.), with contact LD50 values often in the nanogram per bee range mdpi.com. For instance, a contact acute LD50 of >0.05 μg bee⁻¹ for Apis mellifera indicates significant risk mdpi.com. The application of cypermethrin should be avoided on flowering plants where bees are foraging toxno.com.au. Beyond pollinators, natural enemies such as parasitoids and predators are also highly susceptible to insecticides, including pyrethroids, and can be severely affected, potentially disrupting biological control mechanisms nih.gov. While some studies suggest alpha-cypermethrin might be non-toxic to bees under field conditions made-in-china.comheranba.co.in, the general consensus for cypermethrin and its isomers points to high toxicity.

Impact on Soil Microorganisms and Invertebrates (e.g., Earthworms)

Cypermethrin exhibits moderate toxicity to earthworms, with reported acute 14-day LC50 values ranging from 184 mg kg⁻¹ to over 1000 mg kg⁻¹ for species like Eisenia phoetida herts.ac.ukmdpi.com. These findings suggest that while not acutely lethal at very low concentrations, earthworm populations can be negatively impacted. Studies have indicated that cypermethrin can cause a reduction in earthworm growth rate nih.gov and significantly affect their reproduction, particularly at the juvenile stage nih.gov. Soil arthropod populations can also be drastically disturbed by indiscriminate pesticide application, impacting essential soil functions such as structure maintenance, nutrient dynamics, and organic matter mineralization nih.gov. Pyrethroids, as a class, are considered among the more toxic chemical classes to soil invertebrates like Eisenia foetida nih.gov.

Phytotoxicity and Stress Responses in Non-Target Plants

Information regarding the specific phytotoxicity or stress responses of this compound on non-target plants is limited in the provided search results. However, some general statements indicate that the compound "may kill plants" toxno.com.au. Specific crops, such as tobacco and tomato, have shown responsiveness to foliar spray applications of cypermethrin google.com.

Bioconcentration and Bioaccumulation Potential in Aquatic Biota

This compound, like other cypermethrin isomers, possesses characteristics that suggest a high potential for bioconcentration and bioaccumulation in aquatic organisms. Its low water solubility and high lipophilicity (log Kow values ranging from 3.76 to 5.54) promote strong sorption to sediment and accumulation in aquatic biota wfduk.orgeuropa.eu. Bioconcentration factor (BCF) values for cypermethrin in fish, such as golden ide (Leuciscus idus melanotus) and rainbow trout (Oncorhynchus mykiss), are reported between 420 and 430, respectively, while for algae (Chlorella fusca), the BCF can reach 3,280 wfduk.org. For invertebrates and fish, BCF values range from 31–38 and 84–1,200, respectively, meeting triggers for concern regarding secondary poisoning of predators wfduk.org. An estimated BCF of 990 further supports the high potential for bioconcentration nih.gov. The depuration rate of cypermethrin in fish is notably low europa.eu, and their metabolism and elimination processes are slower compared to mammals and birds due to insufficient hydrolytic enzymes researchgate.net. This slower metabolism contributes to increased toxicity in fish compared to other aquatic organisms researchgate.net. The tendency to bioaccumulate in organisms from higher trophic levels through the food chain mechanism poses a risk to aquatic sediment-dwelling organisms researchgate.net.

Stereoselective Toxicological Effects in Non-Target Biological Systems (e.g., animal models for ecological processes)

Cypermethrin is a chiral molecule composed of eight stereoisomers, with this compound being a racemic mixture of specific isomers wfduk.orgeurl-pesticides.eu. The toxicity and environmental fate of these isomers can vary significantly. For example, studies on the aquatic invertebrate Ceriodaphnia dubia have identified specific enantiomers, namely 1R-cis-αS and 1R-trans-αS, as being toxic acs.orgresearchgate.net. Furthermore, degradation studies in rats have shown that the (+)-enantiomer of this compound degrades much faster than the (−)-enantiomer in various tissues, and chiral conversion between enantiomers can occur acs.org. These stereoselective differences in degradation and toxicity have implications for environmental and ecological risk assessments of chiral pesticides acs.org.

Research suggests that cis-isomers in the R-configuration may exert stronger effects on non-target arthropods compared to other isomers centreecotox.ch. Similarly, the S-configuration of the α-cyano group generally leads to higher mammalian toxicity eurl-pesticides.eucentreecotox.ch. While some literature indicates no significant differences in toxicity between isomers europa.eucentreecotox.ch, other findings suggest that alpha-cypermethrin, which contains specific cis-isomers, potentially exhibits stronger effects on arthropods centreecotox.ch. The toxicologically potent isomer 1R cis α-S constitutes a higher percentage in alpha-cypermethrin compared to general cypermethrin, making it more critical from a toxicological standpoint eurl-pesticides.eu.

Compound List:

this compound

Cypermethrin

Alpha-Cypermethrin

Lambda-Cyhalothrin

Mechanisms of Resistance in Insect Populations

The widespread use of this compound, a synthetic pyrethroid insecticide, has led to the evolution of resistance in various insect pest populations. Understanding these resistance mechanisms is crucial for effective pest management strategies and for mitigating the ecological consequences of insecticide use. Resistance to this compound and other pyrethroids is a complex phenomenon, often involving multiple genetic and biochemical adaptations within insect populations. The primary mechanisms identified include alterations at the insecticide's target site, enhanced metabolic detoxification, and reduced penetration through the insect cuticle.

Target-Site Insensitivity (e.g., kdr gene mutations)

A significant mechanism of pyrethroid resistance is target-site insensitivity, primarily mediated by mutations in the voltage-gated sodium channel (VGSC) gene, commonly referred to as knockdown resistance (kdr) mutations conicet.gov.arfrontiersin.orgresearchgate.netpjoes.com. Pyrethroids exert their insecticidal effect by binding to the VGSC, disrupting nerve impulse transmission and leading to paralysis and death. Mutations in specific amino acid positions within the VGSC can alter the insecticide's binding site, reducing its affinity and efficacy conicet.gov.arpjoes.com.

Several kdr mutations have been identified in various insect species, including Aedes aegypti and Aedes albopictus, which are vectors for diseases like dengue. Common mutations associated with pyrethroid resistance include substitutions at positions 1534 (e.g., F1534S, F1534C) and 1016 (e.g., V1016G, V1016I) within the VGSC gene frontiersin.orgresearchgate.netwho.intnih.govnih.gov. For instance, the F1534S mutation has been frequently correlated with increased resistance to beta-cypermethrin and deltamethrin (B41696) in Aedes albopictus populations frontiersin.org. Similarly, the V1016G mutation is considered a key contributor to pyrethroid resistance in Aedes aegypti in Southern China nih.gov. The presence and frequency of these mutations can vary geographically and are often linked to the intensity of insecticide selection pressure nih.gov. In some cases, the co-occurrence of multiple kdr mutations can lead to significantly higher levels of resistance researchgate.net.

Table 1: Common kdr Mutations and Associated Insect Resistance

| Insect Species | Target Site Mutation | Associated Pyrethroid | Observed Resistance Correlation | Reference |

| Aedes albopictus | F1534S | Beta-cypermethrin, Deltamethrin | Positive | frontiersin.org |

| Aedes aegypti | V1016G | Permethrin (B1679614), Deltamethrin | Positive | researchgate.netwho.int |

| Aedes aegypti | F1534C | Cypermethrin, Deltamethrin | Variable (sometimes negative) | researchgate.netnih.gov |

| Aedes aegypti | I1532T | Beta-cypermethrin, Deltamethrin, Permethrin | Possibly negative | frontiersin.org |

| Drosophila suzukii | (Decreased para expression) | Zeta-cypermethrin | Implied | nih.gov |

Metabolic Detoxification Pathways (e.g., Esterase, Mixed-Function Oxidase, GST activities)

Metabolic detoxification is another crucial mechanism by which insects confer resistance to this compound and other pyrethroids. This process involves the action of various enzyme systems that break down or modify the insecticide into less toxic compounds, facilitating their excretion. The primary enzyme families involved are:

Cytochrome P450 Monooxygenases (CYPs/P450s): These enzymes, often referred to as mixed-function oxidases (MFOs), are central to Phase I metabolism. They catalyze oxidation reactions that introduce or expose functional groups on the insecticide molecule, preparing it for further conjugation pjoes.commdpi.comnih.govmdpi.com. Overexpression or enhanced activity of specific CYP genes has been directly linked to pyrethroid resistance in numerous insect species mdpi.commdpi.commdpi.com. For example, enhanced CYP450 activity was observed in Blattella germanica strains resistant to cypermethrin researchgate.net.

Esterases (Carboxylesterases, CarEs): Esterases are Phase I enzymes that hydrolyze ester bonds, which are present in the pyrethroid structure. Increased esterase activity can lead to the rapid breakdown of the insecticide before it reaches its target site mdpi.comresearchgate.netufrgs.brresearchgate.net.

Glutathione (B108866) S-Transferases (GSTs): GSTs are Phase II enzymes that conjugate the insecticide or its Phase I metabolites with glutathione, a tripeptide. This conjugation typically results in more water-soluble compounds that can be more easily eliminated from the insect's body pjoes.commdpi.commdpi.comufrgs.brresearchgate.netplos.org. Elevated GST activity has been observed in insect populations resistant to pyrethroids researchgate.netplos.org.

Research has shown that insects can develop resistance by upregulating the transcription and expression of genes encoding these detoxification enzymes mdpi.commdpi.commdpi.com. Synergist studies, where compounds like piperonyl butoxide (PBO) or diethyl maleate (B1232345) (DEM) are co-administered with the insecticide, often reveal the extent of metabolic resistance. These synergists inhibit specific detoxification enzymes, thereby increasing the insecticide's toxicity and mortality in resistant insects conicet.gov.arresearchgate.netresearchgate.net. For instance, synergist studies on Pakistani whiteflies indicated that both oxidative and hydrolytic detoxification pathways contribute to partial resistance to pyrethroids cotton.org.

Table 2: Key Detoxification Enzymes and Their Role in Pyrethroid Resistance

| Enzyme Class | Phase | Primary Function in Detoxification | Examples of Involved Enzymes/Genes | Insect Examples Showing Increased Activity/Expression | Reference |

| Cytochrome P450 Monooxygenases | I | Oxidation, hydroxylation, epoxidation of insecticides | CYP450s, MFOs | Blattella germanica, Soybean aphid, Drosophila suzukii, Spodoptera frugiperda | nih.govmdpi.commdpi.commdpi.comresearchgate.net |

| Esterases | I | Hydrolysis of ester bonds in insecticides | Carboxylesterases (CarEs) | Blattella germanica, Spodoptera frugiperda | mdpi.commdpi.comresearchgate.netresearchgate.net |

| Glutathione S-Transferases | II | Conjugation with glutathione, increasing water solubility | GSTs | Blattella germanica, Aedes aegypti, Spodoptera frugiperda | researchgate.netmdpi.comresearchgate.netresearchgate.netplos.org |

Cuticular Penetration Resistance

A third mechanism contributing to this compound resistance involves reduced penetration of the insecticide through the insect's cuticle. The cuticle, the outermost protective layer of an insect, acts as a barrier. Resistance can arise from modifications to the cuticle's structure or composition, such as increased lipid content or altered protein expression, which collectively impede the insecticide's entry into the insect's hemolymph and subsequent access to target sites mdpi.complos.org.

Studies have indicated that an increased expression of cuticular protein-encoding genes can contribute to reduced penetration mdpi.com. For example, in Drosophila suzukii, spinosad-resistant lines showed increased expression of cuticular genes, suggesting that a thicker or less penetrable cuticle enhances survival nih.gov. Similarly, Culex pipiens pallens resistant to cypermethrin exhibited alterations in cuticular protein levels, potentially contributing to reduced insecticide penetration plos.org. While less commonly cited as the primary mechanism compared to target-site insensitivity or metabolic detoxification, cuticular resistance can play a significant role, particularly in conjunction with other resistance strategies pjoes.com.

Cross-Resistance Patterns with Other Insecticide Classes

The mechanisms conferring resistance to this compound can often lead to cross-resistance, where an insect population resistant to one pyrethroid also exhibits reduced susceptibility to other pyrethroids or even insecticides from different chemical classes nih.govmdpi.comentomoljournal.comresearchgate.netirac-online.org. This phenomenon is particularly common among insecticides that share a similar mode of action or target site.

For instance, Amsacta albistriga strains resistant to cypermethrin displayed high cross-resistance to permethrin and deltamethrin, both of which are pyrethroids entomoljournal.com. This cross-resistance is largely attributed to the shared target site (VGSC) and potentially overlapping metabolic detoxification pathways nih.govirac-online.org. Furthermore, metabolic resistance mechanisms, such as the overexpression of detoxification enzymes, can sometimes confer resistance to insecticides from different Mode of Action (MoA) groups, although this is less common than cross-resistance within the same chemical class irac-online.orgarizona.edu. The development of resistance to one pyrethroid isomer, such as cypermethrin, has, in some instances, been associated with negative cross-resistance to other isomers, like zetacypermethrin, in specific insect species, suggesting complex interactions between resistance mechanisms and isomer-specific efficacy cotton.org. Effective insecticide resistance management (IRM) strategies, such as rotating insecticides with different modes of action, are essential to mitigate the evolution and spread of such cross-resistance patterns researchgate.netirac-online.org.

Compound List:

this compound

Cypermethrin

Beta-cypermethrin

Zeta-cypermethrin

Alpha-cypermethrin

Lambda-cyhalothrin

Deltamethrin

Permethrin

Esfenvalerate

Cyfluthrin

Bifenthrin

Propoxur

Dichlorvos

Monocrotophos

Profenofos

Imidacloprid

Emamectin

NeemAzal

Spinosad

Chlorpyrifos

Acephate

Carbofuran

Temephos

Malathion

DDT

Fipronil

Novaluron

Teflubenzuron

Emamectin benzoate (B1203000)

Chlorantraniliprole

Flubendiamide

Methomyl

Spinetoram

Triflumuron

Thiodicarb

Advanced Analytical Methodologies for Environmental Monitoring of Theta Cypermethrin

Chromatographic Techniques for Environmental Residue Analysis

Chromatography stands as the cornerstone for the analysis of pyrethroid residues, including theta-cypermethrin (B1148243), in environmental samples. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for accurate quantification.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography (GC) is a widely utilized technique for the analysis of pyrethroids due to their volatility. shimadzu.com It is frequently paired with either an Electron Capture Detector (ECD) or a Mass Spectrometry (MS) detector.

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound, which contains chlorine atoms. This makes GC-ECD a cost-effective and sensitive option for routine monitoring. researcher.lifefederalregister.gov However, it can be susceptible to matrix interferences, which may require extensive sample cleanup. Analytical methods for cypermethrin (B145020) residues using GC-ECD have achieved limits of quantification (LOQs) in the range of 0.01–0.05 mg/kg in various sample types. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version, GC-MS/MS , offer superior selectivity and confirmation capabilities. nih.gov GC-MS identifies compounds based on their mass-to-charge ratio, providing structural information and reducing the likelihood of false positives. lacerta.de For complex environmental samples like sediment and soil, GC-MS is often the preferred method. usgs.gov The use of GC-MS/MS further enhances sensitivity and selectivity, allowing for the detection of trace levels of pyrethroids even in challenging matrices. alsenvironmental.co.uk It should be noted that thermal degradation or isomer conversion of certain pyrethroids can occur at high GC inlet temperatures, which necessitates careful optimization of analytical conditions. nih.govacs.org For instance, at a GC inlet temperature of 260°C, approximately 9% conversion of cypermethrin isomers can occur. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

While GC has traditionally dominated pyrethroid analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative. shimadzu.comshimadzu.com LC-MS/MS is particularly advantageous for analyzing less volatile or thermally labile compounds. acs.org This technique separates compounds in the liquid phase before they are ionized and detected by a mass spectrometer.

The development of sensitive LC-MS/MS methods allows for the simultaneous analysis of multiple pyrethroids, including the various isomers of cypermethrin. shimadzu.comshimadzu.com Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide high sensitivity and specificity, enabling the quantification of pyrethroids at very low concentrations in environmental samples like soil, sediment, and water. shimadzu.comlcms.czca.gov The use of electrospray ionization (ESI) is common in these applications. shimadzu.com LC-MS/MS methods have been successfully validated for the quantitative determination of cypermethrin in water and soil. epa.gov

Stereoisomer-Specific Analytical Methods

This compound is a specific racemic mixture of two enantiomers: (1R-cis-αS) and (1S-cis-αR), and (1R-trans-αS) and (1S-trans-αR). acs.org Since the biological activity and environmental fate of different stereoisomers can vary significantly, analytical methods capable of separating these isomers are essential for a comprehensive environmental risk assessment. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation of pyrethroid isomers. acs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) and amylose, have proven effective in separating the enantiomers of cypermethrin. researcher.lifeacs.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, and the column temperature are critical parameters that must be optimized to achieve baseline separation of the isomers. researcher.lifepsu.edu For example, a Chiralcel OD-H column with a mobile phase of hexane:isopropanol (97:3) has been used to successfully separate cypermethrin enantiomers. researcher.life Two-dimensional HPLC, which couples an achiral column to a chiral column, has also been employed to resolve all eight stereoisomers of cypermethrin. oup.com

Enantioselective Gas Chromatography

Enantioselective Gas Chromatography (GC) offers another avenue for the chiral separation of pyrethroid isomers. Similar to chiral HPLC, this technique employs a chiral stationary phase within the GC column.

Cyclodextrin-based chiral columns are commonly used for the enantiomeric separation of pyrethroids by GC. researchgate.netmdpi.com These columns have been successful in separating the enantiomers of various cypermethrin isomers. researchgate.net However, complete separation of all eight stereoisomers can be challenging, and in some cases, co-elution may occur. oup.com As with standard GC analysis, the potential for thermal isomerization during the analysis must be considered and mitigated, for instance, by using lower inlet temperatures or on-column injection techniques. nih.govacs.org

Sample Preparation Techniques for Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil, water, and sediment is often complicated by the presence of interfering substances. Therefore, effective sample preparation is a critical step to extract and clean up the analyte before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in a variety of matrices. mdpi.com The standard QuEChERS procedure involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step. mdpi.com For the analysis of pyrethroids, the d-SPE step often utilizes sorbents like primary secondary amine (PSA) to remove polar interferences and C18 to remove nonpolar interferences. mdpi.com The QuEChERS method has been successfully applied to the extraction of pyrethroids from soil, vegetables, and animal tissues. lcms.czmdpi.combibliotekanauki.pl